5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

Chemical Identity and Physical Properties

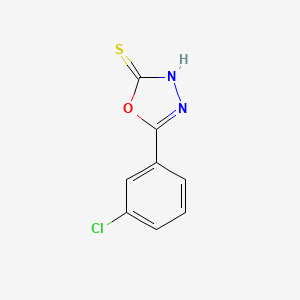

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is identified by the Chemical Abstracts Service (CAS) registry number 41491-54-7. The compound exhibits a defined molecular structure consisting of a 1,3,4-oxadiazole ring substituted with a 3-chlorophenyl group at position 5 and a thiol/thione group at position 2.

The molecular formula of this compound is C8H5ClN2OS with a precisely calculated molecular weight of 212.66 g/mol. The presence of multiple heteroatoms within its structure contributes to its distinctive chemical behavior and potential reactivity patterns.

Table 1: Chemical Identity Parameters of this compound

The compound exists in the solid state under standard conditions. Its physical properties include a density of approximately 1.53 g/cm³ and a boiling point of 289.2°C at 760 mmHg. The compound demonstrates limited water solubility but exhibits greater solubility in organic solvents, a property common to many heterocyclic compounds containing both aromatic and heterocyclic rings.

One notable characteristic of this compound is its tautomerism, existing in both thiol and thione forms. The compound is officially named as both this compound and 5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione, reflecting this tautomeric behavior that significantly influences its chemical reactivity.

Properties

IUPAC Name |

5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFILSIVAEODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366057 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41491-54-7 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol," they do provide some insight into its potential use as a building block for various biologically active molecules .

Antioxidant activity:

- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol was found to have radical scavenging activity and can induce endogenous defense systems .

- In various assays, EC50 of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol ranged from 0.32-0.93 mg/ml .

- Docking results indicated excellent binding to protein tyrosine kinase 2-β and glutathione reductase .

Antimicrobial Activity:

- 1,3,4-oxadiazole derivatives have shown various antimicrobial activities, including antibacterial, antitubercular, and antifungal effects .

- 1,3,4-oxadiazole derivatives directly containing an aryl and/or a heteroaryl substituent also have antibacterial activity .

- 1,3,4-oxadiazole-2-thiol derivatives display antibacterial and antimycotic activities .

Anticancer Applications:

- Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for anticancer activity .

- Some compounds have shown significant telomerase inhibitory activity against gastric cancer cell lines .

- Certain derivatives have demonstrated potent inhibitory activity against various cancer cell lines, with some showing lower IC50 values than positive controls like staurosporine and ethidium bromide .

- Specific 1,3,4-oxadiazole derivatives have exhibited significant anticancer potential against different types of human cancer cell lines, including breast, ovarian, colon, renal, prostrate, and lung cancers .

- One compound, 3′-[5′-mercapto-1,3,4-oxadiazole-2-yl] methoxy cholest-5-en, was identified as a powerful anticancer compound against the human leukemia cell line HL-60 .

- Another compound, [N-(4-((5-(4-Chlorophenyl)-1,3,4 oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide], exerted high potency, efficacy, and broad-spectrum antiproliferative activity against several cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the oxadiazole ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, influencing reactivity in S-alkylation reactions. Methoxy groups (-OCH₃) introduce steric bulk and moderate electronic effects .

- Synthetic Efficiency : Microwave synthesis (for CPoxSH) reduces reaction time compared to conventional methods. Yields for analogs range from 59% (4w, ) to 90% (4v, ), depending on substituent compatibility.

Biological Activity

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, characterized by the presence of the oxadiazole ring and a thiol group. The synthesis typically involves the reaction of 3-chlorophenyl hydrazine with carbon disulfide followed by cyclization to form the oxadiazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against a range of bacterial and fungal strains.

Efficacy Against Bacteria and Fungi

Table 1 summarizes the antimicrobial activity of this compound against selected pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Pseudomonas aeruginosa | 12 µg/mL |

The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines.

Cytotoxicity Studies

Table 2 presents findings from cytotoxicity assays against different cancer cell lines:

The IC50 values indicate that the compound effectively reduces cell viability in these cancer types, suggesting potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Some studies suggest that oxadiazole derivatives can disrupt microtubule formation, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects .

- Targeting Specific Enzymes : Molecular docking studies have shown that it can bind to key enzymes involved in cell metabolism, disrupting their function and leading to cell death .

Case Studies

Several case studies highlight the potential clinical applications of this compound:

- Antibacterial Efficacy : A study conducted by Alghamdi et al. demonstrated that this compound exhibited comparable antibacterial activity to standard antibiotics like amoxicillin against Gram-positive bacteria .

- Anticancer Research : In a study focusing on breast cancer cells (MCF7), the compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of tumor growth .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives under reflux conditions. For example, a modified procedure using POCl₃ as a catalyst at 90°C for 3 hours under inert atmosphere yields the oxadiazole core . Post-synthesis, purity is optimized via recrystallization from a DMSO/water mixture (2:1 v/v) and confirmed by HPLC (>98%). Key characterization includes ¹H/¹³C NMR (to confirm substitution patterns), FTIR (C=S stretch at ~1250 cm⁻¹), and elemental analysis .

Q. How is the structural conformation of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous oxadiazoles, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 19.215 Å, β = 121.25°) have been reported . Bond lengths (e.g., C–S = 1.68 Å, N–N = 1.38 Å) and dihedral angles between the oxadiazole ring and chlorophenyl group (~15–25°) are critical for assessing planarity and steric effects .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: In vitro antimicrobial activity is tested via broth microdilution (MIC against S. aureus and E. coli), while anticancer potential is assessed using MTT assays (IC₅₀ values in cancer cell lines like MCF-7 or HeLa). Enzyme inhibition studies (e.g., COX-2 or topoisomerase II) employ fluorometric assays with positive controls (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., EGFR kinase). Reaction path search algorithms (e.g., GRRM) optimize synthetic routes by simulating intermediates and transition states .

Q. How should researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., serum concentration in cell cultures) or impurities. Validate findings by:

Q. What experimental design strategies optimize reaction yields and selectivity?

Methodological Answer: Use factorial design (e.g., 2³ factorial matrix) to evaluate variables:

- Factors: Solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%), temperature (70–110°C).

- Response: Yield (%) and selectivity (HPLC area%).

Statistical tools (ANOVA in Minitab) identify significant interactions. For example, high polarity solvents may favor cyclization but reduce thiol stability .

Q. How can molecular dynamics (MD) simulations elucidate interactions with biological targets?

Methodological Answer: Run 100-ns MD simulations (AMBER or GROMACS) to study ligand-protein binding stability. Key metrics include:

Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to hydrolytic (pH 1.2–9.0), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- LC-MS/MS: Identify degradation products (e.g., sulfonic acid derivatives via oxidation).

- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.